2-Oxabicyclo[4.1.0]heptan-5-one
CAS No.:
Cat. No.: VC17334608
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O2 |
|---|---|
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 2-oxabicyclo[4.1.0]heptan-5-one |
| Standard InChI | InChI=1S/C6H8O2/c7-5-1-2-8-6-3-4(5)6/h4,6H,1-3H2 |
| Standard InChI Key | OARNZKFDDFCJMW-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2CC2C1=O |
Introduction
Structural Characteristics and Molecular Identity
Bicyclic Framework and Functional Groups
The core structure of 2-oxabicyclo[4.1.0]heptan-5-one consists of a bicyclo[4.1.0]heptane skeleton, where one oxygen atom replaces a carbon in the six-membered ring, and a ketone group is positioned at the 5-carbon . The SMILES notation captures this arrangement, emphasizing the oxygen’s integration into the ring system and the ketone’s placement . The compound’s bicyclic nature imposes significant steric constraints, influencing its reactivity and interaction with other molecules.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 112.13 g/mol | |
| CAS Registry Number | 111292-46-7 | |
| IUPAC Name | 2-oxabicyclo[4.1.0]heptan-5-one |
Chemical Properties and Reactivity
Reactivity in Organic Transformations
2-Oxabicyclo[4.1.0]heptan-5-one’s ketone group can undergo typical carbonyl reactions, such as reductions to secondary alcohols or condensations with amines to form imines. The strained bicyclic framework may also facilitate ring-opening reactions under thermal or acidic conditions, yielding linear or monocyclic derivatives. For example, analogous compounds like piperitenone oxide undergo epoxide ring-opening to produce diols, a reaction pathway that could extend to this compound.
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s bicyclic structure makes it a candidate for drug discovery, particularly in designing protease inhibitors or antimicrobial agents. While direct biological data are lacking, structurally similar compounds exhibit interactions with enzymes like cytochrome P450, hinting at potential therapeutic applications.
Flavor and Fragrance Industry
Related terpenoid derivatives, such as (1R,6R)-7-oxabicyclo[4.1.0]heptan-5-one, are valued in perfumery for their minty aromas. Though 2-oxabicyclo[4.1.0]heptan-5-one’s olfactory properties are undocumented, its structural similarity to monoterpenes suggests possible uses in synthetic flavor formulations.
Table 2: Comparative Analysis of Bicyclic Oxa-Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxabicyclo[4.1.0]heptan-5-one | Ketone at position 5, bicyclic ether | |
| 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one | Methyl group at position 1, ketone at 3 | |
| (1R,6R)-7-Oxabicyclo[4.1.0]heptan-5-one | Stereoisomer with minty aroma |
Challenges and Future Directions
Data Gaps and Research Needs
Critical physical properties such as solubility, stability, and toxicity profiles remain uncharacterized for 2-oxabicyclo[4.1.0]heptan-5-one. Future studies should prioritize these parameters to assess its viability in industrial applications. Additionally, enantioselective synthesis routes must be explored to evaluate the impact of stereochemistry on bioactivity.
Sustainable Synthesis Innovations
Developing catalytic, green chemistry approaches for synthesizing this compound could reduce reliance on hazardous reagents. Biocatalytic methods using engineered enzymes, successful in producing related terpenoids, offer a promising avenue.
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